3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoicacid
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Overview
Description
3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
The synthesis of 3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoic acid typically involves the following steps:
Protection of the amine group: The amine group of the piperidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the prop-2-ynoic acid moiety:
Industrial production methods may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently and sustainably .
Chemical Reactions Analysis
3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoic acid undergoes several types of chemical reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The BOC group can be selectively cleaved using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Coupling Reactions: The compound can be used in peptide synthesis, where it reacts with amino acids to form dipeptides.
Common reagents used in these reactions include di-tert-butyl dicarbonate, DMAP, and various acids for deprotection . Major products formed from these reactions include the deprotected amine and various peptide derivatives .
Scientific Research Applications
3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoic acid involves the protection and deprotection of the amine group. The BOC group is added to the amine under basic conditions and can be removed using strong acids . This process allows for the selective modification of the compound, enabling its use in various synthetic applications .
Comparison with Similar Compounds
Similar compounds include other BOC-protected amino acids and piperidine derivatives. These compounds share the common feature of having a BOC protecting group, which provides stability and selectivity in synthetic reactions . 3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoic acid is unique due to its specific structure and the presence of the prop-2-ynoic acid moiety, which offers additional reactivity and versatility in synthetic applications .
Similar compounds include:
BOC-protected glycine: Used in peptide synthesis.
BOC-protected alanine: Another common building block in organic synthesis.
BOC-protected piperidine derivatives: Used in the synthesis of various pharmaceuticals and specialty chemicals.
Properties
Molecular Formula |
C14H21NO4 |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
3-[4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-ynoic acid |
InChI |
InChI=1S/C14H21NO4/c1-13(2,3)19-12(18)15-9-7-14(4,8-10-15)6-5-11(16)17/h7-10H2,1-4H3,(H,16,17) |
InChI Key |
LUUKOCDLAYZXDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C#CC(=O)O |
Origin of Product |
United States |
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